
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of fluorine atoms into an aromatic ring and the formation of a chloro-tetrafluoropropenyl group. Common methods include:
Electrophilic Aromatic Substitution: Introducing fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.
Nucleophilic Substitution: Replacing hydrogen atoms with fluorine atoms using nucleophilic fluorinating agents.
Addition Reactions: Forming the chloro-tetrafluoropropenyl group through addition reactions involving chlorinated and fluorinated precursors.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures and environmental controls are crucial in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Replacing the chlorine atom or fluorine atoms with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound, although fluorinated compounds are generally resistant to oxidation.
Addition Reactions: Adding other chemical groups to the double bond in the propenyl group.
Common Reagents and Conditions
Fluorinating Agents: Such as fluorine gas, hydrogen fluoride, or other specialized reagents.
Catalysts: Metal catalysts like palladium or nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions may yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability.
Industry: Employed in the production of specialty materials, coatings, and polymers due to their unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative.
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)benzene: Lacking the additional fluorine atoms on the benzene ring.
2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with different substituents.
Uniqueness
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of a highly fluorinated benzene ring and a chloro-tetrafluoropropenyl group, which imparts specific chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
79542-19-1 |
|---|---|
Molekularformel |
C9ClF9 |
Molekulargewicht |
314.53 g/mol |
IUPAC-Name |
1-(3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9ClF9/c10-9(18,19)2(8(16)17)1-3(11)5(13)7(15)6(14)4(1)12 |
InChI-Schlüssel |
ARVISINOJOWJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





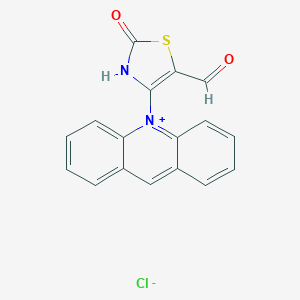
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
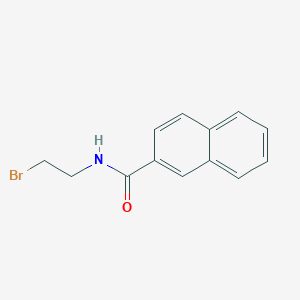
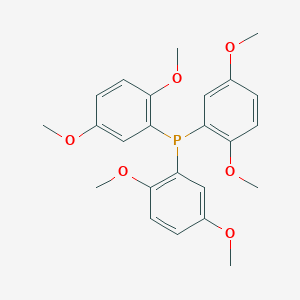
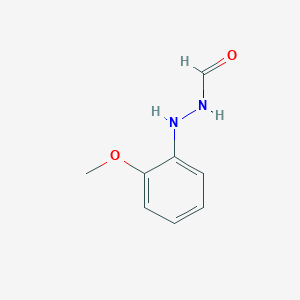

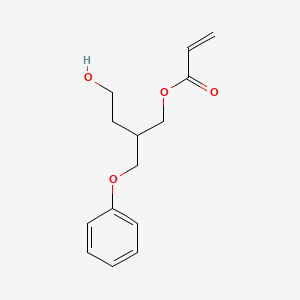

![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)

![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
